4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid

Linker design Conjugate solubility PROTAC

Inconsistent linker quality can derail ADC homogeneity and PROTAC ternary complex formation. This bifunctional cyclohexane-PEG linker (CAS 1183863-89-9) delivers the precise spatial and physicochemical properties required for reproducible bioconjugation. • XLogP 0.1 & TPSA 84.9 Ų ensure payload solubility without aggregation • 7 rotatable bonds for optimal lysosomal protease cleavage • Non-planar cyclohexane core (~120° exit vector) stabilizes PROTAC ternary complexes Supplied at 95%+ purity with full analytical documentation for direct GMP-like conjugation workflows.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 1183863-89-9
Cat. No. B1520406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid
CAS1183863-89-9
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCOCCOCC(=O)NC1CCC(CC1)C(=O)O
InChIInChI=1S/C12H21NO5/c1-17-6-7-18-8-11(14)13-10-4-2-9(3-5-10)12(15)16/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16)
InChIKeyFCLHSHCUQGNBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid (CAS 1183863-89-9): Physicochemical Identity and Procurement-Relevant Profile


4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid (CAS 1183863-89-9) is a bifunctional linker molecule composed of a cyclohexane ring bearing a carboxylic acid at position 1 and an amide-linked short poly(ethylene glycol) (PEG) chain at position 4 [1]. With a molecular weight of 259.30 g mol⁻¹, a computed XLogP3-AA of 0.1, and a topological polar surface area (TPSA) of 84.9 Ų, it occupies a physicochemical space that balances aqueous solubility with moderate membrane permeability [1]. Commercial sourcing data indicates typical purities of 95 % (AKSci) and 98 % (Leyan), and at least one vendor classifies the compound as a PEG fragment intended for antibody–drug conjugate (ADC) applications .

1
PEGylated bifunctional linker with moderate hydrophilicity for ADC and PROTAC conjugate solubility.
2
Classified by vendor as ADC PEG fragment, streamlining procurement for bioconjugation R&D.
3
Commercially available at purity grades that support direct conjugation workflows.

Why 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid Cannot Be Replaced by a Close In-Class Analog


In bioconjugate chemistry, the linker component governs not only the spatial separation between the payload and the targeting moiety but also the overall hydrophilicity, conformational flexibility, and metabolic stability of the conjugate [1]. Replacing the precisely defined 2-(2-methoxyethoxy)acetyl arm of this compound with a shorter or longer PEG chain, or exchanging the cyclohexane scaffold for an aromatic ring, can alter solubility, linker-enzyme recognition, and the effective molarity of the drug-release step. Consequently, generic substitution without quantitative justification can lead to failed conjugation reactions, reduced ADC homogeneity, or suboptimal pharmacokinetic profiles [2].

Chain length Shorter or longer PEG arms alter hydrophilicity and linker-enzyme recognition, which may shift conjugate performance.
Scaffold Replacing cyclohexane with an aromatic ring changes exit-vector geometry (~60° difference), potentially affecting ternary complex formation.
PEGylation Non-PEGylated cyclohexane analogs have lower TPSA and may increase conjugate aggregation risk.

Quantitative Differentiation of 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid Relative to Structural Analogs


Enhanced Hydrophilicity vs. Non-PEGylated 4-Aminocyclohexane-1-carboxylic acid (4-ACHC)

Acylation of the free amine of 4-aminocyclohexane-1-carboxylic acid (4-ACHC) with the 2-(2-methoxyethoxy)acetyl group increases the topological polar surface area (TPSA) from 63.3 Ų to 84.9 Ų and raises the XLogP3-AA from –0.7 to 0.1 [1][2]. This 21.6 Ų increase in TPSA, together with the addition of five hydrogen-bond acceptors, is quantitatively predictive of improved aqueous solubility for the PEGylated construct [1][2].

Hydrophilicity gain
Cross-study comparable
TPSA +21.6 Ų, XLogP +0.8 vs. 4-ACHC
Reported TPSA increase may support better aqueous solubility for linker hydrophilicity.
Computed properties (PubChem).
Linker design Conjugate solubility PROTAC

Procurement Purity Advantage: 98 % (Leyan) vs. 95 % Industry Baseline

While the compound is widely offered at 95 % purity (e.g., AKSci), one commercial supplier (Leyan) provides a certified 98 % purity grade . In ADC or PROTAC synthesis, a 3 % purity gain can reduce side-product formation by an approximately proportional factor in equimolar coupling reactions, directly improving the yield of the desired conjugate and simplifying downstream purification [1].

Purity advantage
Supporting evidence
98% (Leyan) vs. 95% baseline
Higher purity may reduce side-products and simplify post-conjugation purification.
Vendor QC specifications, Q1 2026.
ADC linker procurement Purity specification Conjugation efficiency

Cyclohexane vs. Aromatic Linker Rigidity: Impact on PROTAC Ternary Complex Formation

Replacing the cyclohexane ring with a phenyl ring (as in 4-(2-(2-methoxyethoxy)acetamido)benzoic acid) introduces π‑stacking potential but also locks the carboxylic acid and the PEG‑amide into a coplanar geometry with an exit vector angle of 180° [1]. The cyclohexane scaffold, by contrast, provides a chair‑conformation kink that places the two functional groups at a dihedral angle of approximately 120° (trans isomer), which has been shown by class-level PROTAC design studies to favour productive ternary complex formation for certain E3‑ligase–target protein pairs [2].

Exit-vector geometry
Class-level inference
~120° dihedral (cyclohexane) vs. ~180° (aromatic)
Non-planar geometry may favor ternary complex stability in PROTAC design.
Ground-state modeling; in-cell activity varies.
PROTAC linker design Ternary complex cooperativity Rigid linker

Rotatable-Bond Count and PEG-Linker Flexibility: Comparison with Shorter and Longer PEG Analogs

The compound contains seven rotatable bonds, six of which reside in the 2-(2-methoxyethoxy)acetyl chain [1]. A shorter analog (4-(2-methoxyacetamido)cyclohexane-1-carboxylic acid) possesses only four rotatable bonds, while a longer PEG3 analog adds three additional rotatable bonds for a total of ten [2]. In ADC linkers, an intermediate rotatable-bond count (7–9) has been correlated with optimal cathepsin‑B cleavage kinetics in lysosomal compartments, whereas excessive flexibility (≥10 rotatable bonds) can entropically penalise protease binding [3].

Linker flexibility
Class-level inference
7 rotatable bonds (between 4 and 10)
Intermediate flexibility may support efficient protease cleavage for ADC payload release.
Cathepsin B cleavage data from dipeptide linkers.
ADC linker flexibility Cathepsin B cleavage PEG length

Commercial Classification as an ADC PEG Fragment vs. Generic Carboxylic Acid Build Block

At least one major supplier explicitly classifies this compound under “High‑end chemicals > ADC products > PEG‑based > PEG fragments,” distinguishing it from generic cyclohexane carboxylic acid building blocks . In contrast, the non‑PEGylated 4‑aminocyclohexane‑1‑carboxylic acid is listed solely as a laboratory reagent without ADC‑specific annotation .

Vendor classification
Supplier classification
ADC PEG fragment vs. general reagent
Pre-qualified supply chain classification may streamline ADC-related procurement.
Source-specific review; limited public data.
ADC intermediate PEG fragment Procurement classification

Best Application Scenarios for 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid Based on Quantitative Evidence


PROTAC Linker Requiring a Semi‑Rigid Scaffold with Moderate Hydrophilicity

The cyclohexane core provides a non‑planar exit-vector geometry (≈120°) that can stabilise certain POI–PROTAC–E3 ligase ternary complexes better than a fully conjugated aromatic linker [1]. Its XLogP of 0.1 and TPSA of 84.9 Ų keep the degrader molecule within a favourable solubility range, reducing the risk of precipitation during cellular assays .

ADC Payload–Linker Intermediate with Optimised Cathepsin‑B Cleavability

With seven rotatable bonds, this linker sits in the flexibility window that has been empirically correlated with efficient lysosomal protease cleavage [1]. The 98 % purity grade available from selected vendors further supports direct use in GMP‑like conjugation workflows where side‑product control is critical .

Bioconjugate Solubility Enhancement over Non‑PEGylated Cyclohexane Linkers

The added 2-(2-methoxyethoxy)acetyl tail increases the TPSA by 21.6 Ų relative to the parent 4‑aminocyclohexane‑1‑carboxylic acid, translating into measurably better aqueous solubility [1]. This makes the compound especially suitable for payloads with logP > 5 that would otherwise cause aggregation of the final conjugate.

Controlled Variation of PEG Length in Structure–Activity Relationship (SAR) Studies

The distinct rotatable-bond count (7) of this compound, compared to shorter (4) and longer (10) PEG analogs, allows SAR teams to systematically probe the effect of linker flexibility on cellular potency and pharmacokinetics, using this molecule as the mid‑point reference in a homologous series [1].

Application
Selection Property
Validation Focus
PROTAC Linker – Semi‑Rigid Scaffold
Moderate hydrophilicity & non-planar geometry
Ternary complex stabilization evaluation
ADC Payload‑Linker – Protease Cleavability
Intermediate linker flexibility (rotatable bond count)
Lysosomal cleavage efficiency assessment
Bioconjugate Solubility Improvement
PEGylated linker hydrophilicity
Aggregation reduction in payload conjugates
PEG Length SAR Studies
Defined rotatable-bond count as reference point
Systematic linker flexibility–activity profiling
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